Kallidin (human, bovine) 3acoh 4H2O

Description

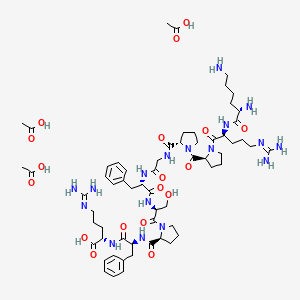

Kallidin (human, bovine) 3ACOH 4H₂O, also known as Lys-bradykinin, is a decapeptide (H-Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-OH) derived from kininogen via the enzymatic action of tissue kallikrein . It is structurally distinct from bradykinin due to an additional N-terminal lysine residue . Kallidin is a potent agonist of the B2 receptor (B2R) and exhibits vasodilatory, pro-inflammatory, and cardioprotective effects . Its degradation in humans occurs primarily via aminopeptidase M-like activity, which cleaves the N-terminal lysine to yield bradykinin .

Key physicochemical properties include:

Properties

IUPAC Name |

acetic acid;(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H85N17O12.3C2H4O2/c57-24-8-7-18-36(58)46(76)67-37(19-9-25-63-55(59)60)51(81)73-29-13-23-44(73)53(83)72-28-11-21-42(72)49(79)65-32-45(75)66-39(30-34-14-3-1-4-15-34)47(77)70-41(33-74)52(82)71-27-12-22-43(71)50(80)69-40(31-35-16-5-2-6-17-35)48(78)68-38(54(84)85)20-10-26-64-56(61)62;3*1-2(3)4/h1-6,14-17,36-44,74H,7-13,18-33,57-58H2,(H,65,79)(H,66,75)(H,67,76)(H,68,78)(H,69,80)(H,70,77)(H,84,85)(H4,59,60,63)(H4,61,62,64);3*1H3,(H,3,4)/t36-,37-,38-,39-,40-,41-,42-,43-,44-;;;/m0.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSZIJNSHLOKPMN-FFSBHOBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H97N17O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342-10-9 | |

| Record name | Bradykinin, N2-l-lysyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.853 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Kininogen Isolation

LMWK is purified from plasma via kaolin adsorption and acid precipitation. For bovine LMWK, plasma is treated with 7.8 mg/mL kaolin suspension in Tris-HCl buffer (pH 7.4) for 30 minutes at 37°C, followed by centrifugation at 6,000 × g to remove high-molecular-weight contaminants. Human LMWK isolation follows analogous steps, yielding substrates with >90% purity.

Kallikrein Activation

Tissue kallikrein from human pancreatic or renal sources is preferred for species-specific processing. Enzymatic activity is quantified using fluorogenic substrates (e.g., D-Val-Leu-Arg-AMC) and standardized to 1–2 U/mg protein. Bovine kallikrein, while functionally similar, exhibits a 15% lower catalytic efficiency compared to human isoforms.

Incubation and Product Yield

Optimal kallidin release occurs at pH 7.4–8.0, 37°C, with a 1:50 (w/w) kallikrein:kininogen ratio. Incubation for 60–90 minutes generates kallidin at a rate of 1.29–1.64 nmol·min<sup>−1</sup>·mg<sup>−1</sup>, as validated by RP-HPLC. Prolonged incubation (>120 minutes) risks secondary cleavage by angiotensin-converting enzyme (ACE), producing metabolites like BK-(1-7).

Table 1: Enzymatic Kallidin Production Efficiency

| Parameter | Human Kallikrein | Bovine Kallikrein |

|---|---|---|

| Reaction Rate (nmol/min/mg) | 1.52 ± 0.39 | 1.29 ± 0.16 |

| Purity (RP-HPLC) | 95% | 89% |

| ACE Contamination | <5% | <8% |

Solid-Phase Peptide Synthesis (SPPS)

Chemical synthesis bypasses enzymatic variability, enabling precise control over post-translational modifications and salt forms.

Resin and Protecting Groups

A Wang resin pre-loaded with Fmoc-Arg(Pbf)-OH is employed. Sequential coupling uses Fmoc-protected amino acids (0.2 mmol/g resin) with HBTU/HOBt activation in DMF. Side-chain protections include:

-

Lys(Boc)

-

Ser(tBu)

-

Arg(Pbf)

Acetylation and Cleavage

After chain assembly, the peptide is acetylated using acetic anhydride/DIPEA (1:3 v/v) in DMF. Cleavage from the resin uses TFA/TIS/water (95:2.5:2.5 v/v) for 3 hours, yielding crude kallidin with >80% efficiency.

Salt Formation and Hydration

The triacetate tetrahydrate form is prepared via lyophilization from acetic acid (0.1 M) and subsequent equilibration at 25°C/75% RH for 48 hours. X-ray diffraction confirms the tetrahydrate crystal lattice (space group P2<sub>1</sub>2<sub>1</sub>2<sub>1</sub>).

Recombinant DNA Technology

Vector Design

A pET-28a(+) vector encoding human preprokallidin (residues 1–10) fused to a His<sub>6</sub> tag is transformed into E. coli BL21(DE3). Induction with 0.5 mM IPTG at 18°C for 16 hours yields inclusion bodies containing >70% recombinant peptide.

Refolding and Purification

Inclusion bodies are solubilized in 6 M guanidine-HCl (pH 8.0) and refolded via rapid dilution into 50 mM Tris (pH 8.5), 1 mM GSH/GSSG. Ni-NTA chromatography isolates His-tagged kallidin, followed by enterokinase cleavage to remove the tag. Final purity exceeds 98% by SDS-PAGE.

Comparative Analysis of Preparation Methods

Table 2: Method Efficacy and Limitations

| Method | Yield (mg/g substrate) | Purity (%) | Time (Days) | Cost (USD/g) |

|---|---|---|---|---|

| Enzymatic Cleavage | 0.8–1.2 | 89–95 | 2–3 | 450 |

| SPPS | 25–30 | 98 | 5–7 | 2,100 |

| Recombinant | 15–20 | 98 | 10–14 | 1,800 |

-

Enzymatic cleavage is cost-effective but limited by substrate availability.

-

SPPS offers high purity but requires expertise in peptide chemistry.

-

Recombinant production scales efficiently but incurs longer lead times.

Analytical Validation

Chemical Reactions Analysis

Types of Reactions

Kallidin undergoes various types of chemical reactions, including:

Oxidation: Kallidin can be oxidized by reactive oxygen species, leading to the formation of oxidized peptides.

Reduction: Reduction reactions can occur at the disulfide bonds within the peptide structure.

Substitution: Amino acid residues within kallidin can be substituted with other amino acids to study the structure-activity relationship.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide and other reactive oxygen species are commonly used for oxidation reactions.

Reduction: Reducing agents such as dithiothreitol (DTT) and β-mercaptoethanol are used for reduction reactions.

Substitution: Site-directed mutagenesis is used to substitute amino acid residues within the peptide.

Major Products Formed

Oxidation: Oxidized kallidin peptides.

Reduction: Reduced kallidin peptides with cleaved disulfide bonds.

Substitution: Mutant kallidin peptides with substituted amino acid residues.

Scientific Research Applications

Scientific Research Applications

Kallidin has a wide range of applications across various fields:

Biochemistry and Molecular Biology

- Peptide Synthesis : Kallidin serves as a model peptide for studying peptide synthesis and modification processes. Its structure allows researchers to explore the effects of different amino acid substitutions on biological activity.

- Kinin-Kallikrein System Studies : Researchers investigate the role of kallidin in the kinin-kallikrein system, which is crucial for understanding blood pressure regulation, inflammation, and pain pathways. This system's dysregulation is linked to various diseases, making kallidin a target for therapeutic interventions .

Pharmacology

- Therapeutic Applications : Kallidin's ability to induce vasodilation and modulate pain makes it a candidate for treating conditions such as hypertension, inflammatory disorders, and pain management .

- Drug Development : Kallidin is used in developing peptide-based drugs targeting the kallikrein-kinin system. Its interactions with bradykinin receptors are being studied to identify new drug candidates for various diseases, including hereditary angioedema and diabetic retinopathy .

Clinical Research

- Pathophysiology Investigations : Recent studies have explored the role of kallidin in diseases such as COVID-19 by analyzing its levels in patients and correlating them with disease severity. The activation of bradykinin receptors can lead to complications such as pulmonary edema, making kallidin a focus for understanding disease mechanisms .

Case Study 1: Kallidin in Hypertension Management

A study investigated the effects of kallidin on blood pressure regulation in hypertensive animal models. The administration of kallidin resulted in significant reductions in systolic blood pressure, demonstrating its potential as a therapeutic agent for managing hypertension .

Case Study 2: Role in Inflammatory Diseases

Research highlighted the elevated levels of kallidin in patients with chronic inflammatory conditions. The correlation between high kallidin levels and disease severity suggests that targeting this peptide could provide new therapeutic avenues for managing inflammation-related disorders .

Mechanism of Action

Kallidin exerts its effects by binding to bradykinin receptors, specifically the bradykinin B2 receptor and the inducible bradykinin B1 receptor . Upon binding, kallidin activates intracellular signaling pathways that lead to vasodilation, increased vascular permeability, and the release of inflammatory mediators . This results in the regulation of blood pressure, inflammation, and pain .

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Structural Comparison

| Compound | Peptide Length | Sequence | Key Structural Feature |

|---|---|---|---|

| Kallidin | Decapeptide | Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg | N-terminal lysine residue |

| Bradykinin | Nonapeptide | Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg | Lacks N-terminal lysine |

| Des-Arg¹⁰-Kallidin | Nonapeptide | Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg | Metabolite of kallidin; B1 agonist |

| Des-Arg⁹-Bradykinin | Octapeptide | Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe | B1 agonist in rodents |

Key Findings :

- Kallidin and bradykinin share overlapping pharmacological effects (e.g., vasodilation, pain induction) but differ in receptor binding kinetics and metabolic pathways .

Receptor Affinity and Signaling Pathways

Table 2: Receptor Binding and Degradation Pathways

Key Findings :

- Both kallidin and bradykinin activate B2 receptors, but kallidin exhibits prolonged effects in nasal airway resistance due to slower degradation .

- B1 receptors are upregulated during inflammation and preferentially bind des-Arg¹⁰-kallidin in humans, unlike rodents where des-Arg⁹-bradykinin is active .

Pharmacological and Clinical Implications

Table 3: Physiological Effects in Disease Models

Key Findings :

- In COVID-19, elevated kallidin and bradykinin levels correlate with respiratory distress, highlighting their role in vascular leakage .

Analytical Differentiation

Advanced LC–MS/MS methods are required to distinguish kallidin from bradykinin due to their structural similarity. A validated assay detects kallidin, bradykinin, and their metabolites (e.g., des-Arg¹⁰-kallidin) in saline with a sensitivity of 3 ng .

Biological Activity

Kallidin, also known as lysyl-bradykinin, is a bioactive peptide that plays a crucial role in the kallikrein-kinin system (KKS), which is involved in various physiological processes including vasodilation, inflammation, and pain modulation. This article explores the biological activity of kallidin, particularly its mechanisms of action, receptor interactions, and potential therapeutic implications.

Overview of Kallidin

Kallidin is derived from low molecular weight kininogen through the enzymatic action of tissue kallikrein. It differs from bradykinin by an additional N-terminal lysine residue. Both peptides are potent activators of bradykinin receptors (B1R and B2R), which are G protein-coupled receptors (GPCRs) that mediate their biological effects.

Kallidin exerts its biological effects primarily through the activation of B1 and B2 receptors:

- B2 Receptor Activation : Kallidin binds to B2 receptors, leading to vasodilation and increased vascular permeability. This receptor is constitutively expressed in many tissues and mediates the acute effects of kinins.

- B1 Receptor Activation : The B1 receptor is upregulated in response to inflammation and is involved in the chronic effects of kinins, such as pain and inflammatory responses.

Table 1: Comparison of Kallidin and Bradykinin

| Property | Kallidin (Lys-BK) | Bradykinin (BK) |

|---|---|---|

| Structure | Lys-Arg-Pro-Pro-Gly-Phe-Arg | Arg-Pro-Pro-Gly-Phe-Arg |

| N-terminal Residue | Lysine | Arginine |

| Receptor Affinity | High for B2R | High for B2R |

| Biological Effects | Vasodilation, inflammation | Vasodilation, pain |

Vasodilation

Kallidin induces vasodilation by stimulating endothelial cells to release nitric oxide (NO) and prostacyclin, leading to relaxation of smooth muscle cells in blood vessels. Studies have shown that kallidin's action on B2 receptors significantly increases blood flow in various tissues .

Inflammation

Kallidin plays a role in inflammatory responses by increasing vascular permeability and promoting leukocyte migration to sites of injury or infection. It has been shown to enhance the release of pro-inflammatory cytokines and chemokines .

Pain Modulation

Kallidin is implicated in pain signaling pathways. Its activation of B1 receptors has been associated with the sensation of pain, particularly in inflammatory conditions. Research indicates that blocking these receptors can reduce pain sensitivity .

Case Studies

- Vasodilatory Effects in Human Subjects : A clinical study demonstrated that administration of kallidin resulted in significant increases in forearm blood flow compared to baseline measurements. This effect was mediated through B2 receptor activation .

- Role in Pain Management : In a rodent model of neuropathic pain, kallidin administration led to heightened pain responses, which were mitigated by selective B1 receptor antagonists. This suggests its potential role as a target for pain management therapies .

Research Findings

Recent studies utilizing cryo-electron microscopy have elucidated the structural basis for the binding of kallidin to its receptors. These findings highlight specific interactions between the peptide and receptor domains that facilitate receptor activation and downstream signaling pathways .

Q & A

Q. Table 1: Key Structural Differences

| Peptide | Residue Count | Molecular Weight (Da) | Key Modifications |

|---|---|---|---|

| Kallidin | 10 | ~1,200 | N-terminal lysine |

| Bradykinin | 9 | ~1,060 | None |

What methodologies are recommended for co-analyzing Kallidin with other kinin peptides in complex biological matrices?

Level: Advanced

Methodological Answer:

Simultaneous quantification of kallidin, bradykinin, and their metabolites (e.g., des-Arg derivatives) requires:

- LC-MS/MS with Isotopic Labeling: Enables multiplexed detection with high sensitivity (detection limits ~0.1–1 ng/mL) and specificity. Calibration curves should span 3–4 orders of magnitude to accommodate variable concentrations in biological fluids .

- Matrix-Specific Sample Preparation: Acidic precipitation (e.g., 0.1% trifluoroacetic acid) minimizes enzymatic degradation in lavage fluids or plasma .

What are the primary physiological roles of Kallidin in vascular and inflammatory processes?

Level: Basic

Methodological Answer:

Kallidin binds to bradykinin receptors (B1/B2), mediating:

- Vasodilation: Activates endothelial nitric oxide synthase (eNOS), increasing cGMP levels .

- Sodium Influx: Enhances epithelial sodium channel (ENaC) activity in renal cells .

- Inflammation: Induces prostaglandin synthesis and neutrophil chemotaxis via phospholipase A2 activation .

Experimental Validation:

- Receptor Blockade: Use antagonists like HOE-140 (B2-specific) to isolate kallidin-specific effects .

How can researchers address discrepancies in reported peptide lengths (e.g., decapeptide vs. nonapeptide) for Kallidin?

Level: Advanced

Methodological Answer:

Discrepancies arise from historical nomenclature (e.g., "kallidin I" vs. "kallidin II") or analytical limitations. Resolve via:

- Tandem MS Sequencing: Confirms amino acid sequence and post-translational modifications .

- Primary Literature Review: Cross-reference structural data from peer-reviewed studies (e.g., Journal of Biological Chemistry) rather than tertiary sources .

What are the standard protocols for quantifying Kallidin levels in biological samples?

Level: Basic

Methodological Answer:

Q. Table 2: Comparison of Detection Methods

| Method | Sensitivity (LOD) | Sample Volume | Time/Cost | Key Limitation |

|---|---|---|---|---|

| ELISA | 10–50 pg/mL | 50–100 µL | Low cost | Cross-reactivity |

| LC-MS/MS | 0.1–1 pg/mL | 10–20 µL | High cost | Requires expertise |

What experimental strategies optimize Kallidin stability during in vitro studies considering its susceptibility to enzymatic degradation?

Level: Advanced

Methodological Answer:

- Storage Conditions: Lyophilized kallidin is stable at -20°C for 3 years; reconstituted solutions should be aliquoted and stored at -80°C (≤1 month) .

- Protease Inhibition: Add EDTA (1–5 mM) to chelate metalloproteases or aprotinin (100 µg/mL) to inhibit serine proteases .

- Matrix Selection: Use saline over plasma for in vitro assays to reduce endogenous aminopeptidase activity .

How does Kallidin’s interaction with carboxypeptidases influence its bioactivity?

Level: Advanced

Methodological Answer:

Carboxypeptidase M/N cleaves kallidin’s C-terminal arginine, generating des-Arg⁹-kallidin, which preferentially activates B1 receptors (upregulated in chronic inflammation).

- Experimental Design:

What are the challenges in distinguishing Kallidin’s effects from bradykinin in receptor-binding assays?

Level: Advanced

Methodological Answer:

- Receptor Specificity: B2 receptors bind both peptides, but kallidin’s lysine residue may alter binding kinetics. Use surface plasmon resonance (SPR) to measure dissociation constants (KD) .

- Genetic Silencing: CRISPR-Cas9 knockout of B1/B2 receptors in cell lines isolates kallidin-specific signaling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.